2-Methylpiperidine--hydrogen bromide (1/1)
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Overview
Description
2-Methylpiperidine–hydrogen bromide (1/1) is a chemical compound that consists of a piperidine ring substituted with a methyl group at the second position and a hydrogen bromide molecule. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpiperidine–hydrogen bromide (1/1) typically involves the reaction of 2-methylpiperidine with hydrogen bromide. One common method is the direct bromination of 2-methylpiperidine using hydrogen bromide gas under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-Methylpiperidine–hydrogen bromide (1/1) often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methylpiperidine–hydrogen bromide (1/1) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-methylpiperidine derivatives.
Oxidation: Oxidized products may include piperidones or other oxygenated derivatives.
Reduction: Reduced products typically include various piperidine derivatives.
Scientific Research Applications
2-Methylpiperidine–hydrogen bromide (1/1) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylpiperidine–hydrogen bromide (1/1) involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The bromide ion may also play a role in stabilizing the compound and facilitating its interactions .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom, widely used in pharmaceuticals.
2,6-Dimethylpiperidine: A piperidine derivative with two methyl groups, known for its use in drug synthesis.
4-Methylpiperidine: Another piperidine derivative with a methyl group at the fourth position.
Uniqueness
2-Methylpiperidine–hydrogen bromide (1/1) is unique due to its specific substitution pattern and the presence of the hydrogen bromide molecule. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
65944-51-6 |
---|---|
Molecular Formula |
C6H14BrN |
Molecular Weight |
180.09 g/mol |
IUPAC Name |
2-methylpiperidine;hydrobromide |
InChI |
InChI=1S/C6H13N.BrH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H |
InChI Key |
VKFVNDAWCWWBMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1.Br |
Origin of Product |
United States |
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